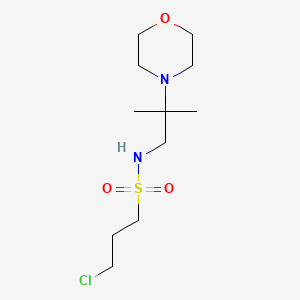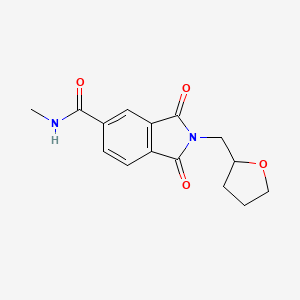
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide involves the inhibition of Janus kinases. Janus kinases are enzymes that are involved in the signaling pathways of cytokines. By inhibiting Janus kinases, this compound blocks the activity of certain cytokines that are involved in the immune response. This leads to a reduction in inflammation and an improvement in symptoms of autoimmune diseases.
Biochemical and Physiological Effects
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and improve symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis. In addition, this compound has also been shown to have potential applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide in lab experiments is its specificity for Janus kinases. This compound has been shown to selectively inhibit Janus kinases and has minimal effects on other enzymes. This makes it a useful tool for studying the role of Janus kinases in various biological processes.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types and may not be suitable for all experiments. In addition, the high cost of this compound may limit its use in certain labs.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide. One area of research is the development of more selective Janus kinase inhibitors that have fewer side effects. Another area of research is the study of the role of Janus kinases in various biological processes. This may lead to the development of new therapies for autoimmune diseases and cancer. Finally, the use of this compound in combination with other drugs may lead to improved treatment options for various diseases.
Synthesemethoden
The synthesis of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide involves the reaction of 3-chloro-4-(4-morpholinyl)butan-1-amine with propane-1-sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide has been extensively studied for its potential applications in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound acts as a Janus kinase inhibitor and blocks the activity of certain cytokines that are involved in the immune response. In addition, this compound has also been studied for its potential applications in the treatment of cancer.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23ClN2O3S/c1-11(2,14-5-7-17-8-6-14)10-13-18(15,16)9-3-4-12/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPONPOPRYIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)CCCCl)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)

![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)
![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)